BD-1008 dihydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

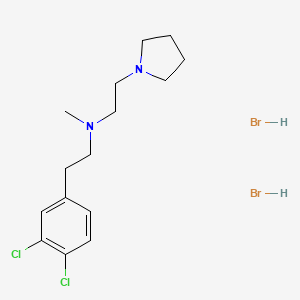

2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylethyl)ethanamine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22Cl2N2.2BrH/c1-18(10-11-19-7-2-3-8-19)9-6-13-4-5-14(16)15(17)12-13;;/h4-5,12H,2-3,6-11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBUMHOSKIAYCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC(=C(C=C1)Cl)Cl)CCN2CCCC2.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24Br2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Sigma Receptor Binding Affinity of BD-1008 Dihydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the sigma receptor binding characteristics of BD-1008 dihydrobromide, a nonselective sigma receptor antagonist. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological profile of this compound. This document summarizes its binding affinities, details the experimental protocols for determining these values, and illustrates the relevant biological and experimental workflows.

Core Data Presentation: Binding Affinity of BD-1008

BD-1008 exhibits high affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors, with a notable degree of selectivity over the dopamine (B1211576) D2 receptor and the dopamine transporter (DAT). The quantitative binding affinity data, represented by the inhibition constant (Kᵢ), are summarized in the table below. A lower Kᵢ value indicates a higher binding affinity.

| Target Receptor/Transporter | Kᵢ (nM) | Reference |

| Sigma-1 (σ₁) Receptor | 2 | [1] |

| Sigma-2 (σ₂) Receptor | 8 | [1] |

| Dopamine D2 Receptor | 1112 | [1] |

| Dopamine Transporter (DAT) | >10000 | [1] |

Experimental Protocols: Radioligand Competition Binding Assays

The binding affinities of BD-1008 for sigma-1 and sigma-2 receptors are typically determined through in vitro radioligand competition binding assays. These assays measure the ability of the unlabeled compound (BD-1008) to displace a radiolabeled ligand that is known to bind to the target receptor.

I. Membrane Preparation

-

Tissue Source: For sigma-1 receptor assays, guinea pig liver or brain membranes are commonly used due to the high expression of this receptor subtype.[1] For sigma-2 receptor assays, rat liver membranes are a standard source.[2]

-

Homogenization: The selected tissue is homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.[3]

-

Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the membrane fraction. A low-speed spin removes large debris, and a subsequent high-speed centrifugation pellets the membranes containing the receptors.[3]

-

Resuspension and Storage: The final membrane pellet is resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C until use.[3] The protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[3]

II. Sigma-1 Receptor Binding Assay

This assay quantifies the affinity of BD-1008 for the sigma-1 receptor by measuring its ability to compete with the selective sigma-1 radioligand, [³H]-(+)-pentazocine.

-

Reaction Mixture: In a 96-well plate, the following components are combined:

-

Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a sufficient duration to reach binding equilibrium (e.g., 90 minutes).[1][5]

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This process traps the membranes with the bound radioligand on the filter while the unbound radioligand passes through.[3]

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[3]

-

Radioactivity Measurement: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of BD-1008 that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

III. Sigma-2 Receptor Binding Assay

This assay is similar to the sigma-1 assay but uses a different radioligand and includes a "masking" agent to prevent the radioligand from binding to sigma-1 receptors. The non-selective sigma receptor ligand [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG) is commonly used.

-

Reaction Mixture:

-

Incubation, Separation, and Measurement: The subsequent steps of incubation, filtration, washing, and radioactivity counting are performed as described for the sigma-1 receptor assay.

-

Data Analysis: The IC₅₀ and Kᵢ values for BD-1008 at the sigma-2 receptor are calculated in the same manner.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the context and methodology of BD-1008's interaction with sigma receptors, the following diagrams are provided.

References

- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. med.upenn.edu [med.upenn.edu]

- 6. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Binding Profile of BD-1008 Dihydrobromide: A Technical Guide to Sigma-1 and Sigma-2 Receptor Affinity

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinities (Ki values) of BD-1008 dihydrobromide for the sigma-1 (σ1) and sigma-2 (σ2) receptors. Designed for researchers, scientists, and professionals in drug development, this document outlines the quantitative binding data, detailed experimental methodologies for its determination, and the associated cellular signaling pathways.

Core Data Presentation: Binding Affinity of this compound

This compound is recognized as a selective antagonist for sigma receptors, exhibiting a higher affinity for the sigma-1 subtype. The compound's inhibitory constants (Ki) quantify its binding affinity, with lower values indicating a stronger interaction with the receptor.

| Compound | Receptor | Ki Value (nM) | Selectivity (σ2/σ1) |

| This compound | Sigma-1 (σ1) | 2 | 4-fold |

| This compound | Sigma-2 (σ2) | 8 |

Table 1: Summary of Ki values for this compound at sigma-1 and sigma-2 receptors. The data indicates that BD-1008 has a 4-fold higher selectivity for the sigma-1 receptor over the sigma-2 receptor[1][2].

Experimental Protocols: Determination of Ki Values

The determination of Ki values for this compound is achieved through competitive radioligand binding assays. These assays measure the ability of the unlabeled compound (BD-1008) to displace a radiolabeled ligand that has a known high affinity and selectivity for the target receptor.

Sigma-1 Receptor Binding Assay

This protocol outlines the methodology for determining the binding affinity of BD-1008 for the sigma-1 receptor using [3H]-(+)-pentazocine, a selective sigma-1 receptor radioligand[3].

1. Membrane Preparation:

-

Guinea pig brain or liver tissues, or cells expressing sigma-1 receptors, are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a high speed (e.g., 31,000 x g) to pellet the membranes[2].

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.

2. Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains a final volume including the prepared membranes (e.g., 100 µg of protein), the radioligand [3H]-(+)-pentazocine at a concentration near its Kd (e.g., 5 nM), and varying concentrations of the competing ligand, this compound (e.g., from 1 nM to 1 µM)[2].

-

Total Binding: Wells containing only membranes and the radioligand.

-

Non-specific Binding: Wells containing membranes, the radioligand, and a high concentration of a non-radiolabeled competitor (e.g., 10 µM haloperidol) to saturate all specific binding sites[2][3].

-

The plate is incubated at 37°C for a period sufficient to reach equilibrium (e.g., 90 minutes)[2][3].

3. Filtration and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the unbound.

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of BD-1008.

-

The data is then analyzed using non-linear regression to determine the IC50 value, which is the concentration of BD-1008 that inhibits 50% of the specific binding of the radioligand.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sigma-2 Receptor Binding Assay

This protocol details the method for assessing the binding affinity of BD-1008 for the sigma-2 receptor, employing the non-selective sigma ligand [3H]-1,3-di-o-tolylguanidine ([3H]-DTG) in the presence of a masking agent for the sigma-1 receptor[2][3].

1. Membrane Preparation:

-

The procedure for membrane preparation is similar to that described for the sigma-1 receptor assay. Tissues or cells known to express sigma-2 receptors, such as rat liver or certain cancer cell lines (e.g., MCF7), are commonly used.

2. Competitive Binding Assay:

-

The assay is set up in a similar manner to the sigma-1 assay.

-

To ensure that [3H]-DTG binds only to sigma-2 receptors, a selective sigma-1 ligand, such as (+)-pentazocine (e.g., 100 nM), is added to all wells to "mask" or block the sigma-1 sites[2][4].

-

The wells contain the prepared membranes, [3H]-DTG (e.g., 5 nM), the sigma-1 masking agent, and a range of concentrations of BD-1008.

-

Total Binding: Wells with membranes, [3H]-DTG, and the masking agent.

-

Non-specific Binding: Wells with membranes, [3H]-DTG, the masking agent, and a high concentration of an unlabeled competitor like DTG or haloperidol (B65202) (e.g., 10 µM)[2].

-

The plate is incubated at room temperature for a duration sufficient to reach equilibrium (e.g., 120 minutes)[2].

3. Filtration and Quantification:

-

The filtration and washing steps are identical to those in the sigma-1 receptor binding assay.

4. Data Analysis:

-

The IC50 and subsequently the Ki value for BD-1008 at the sigma-2 receptor are calculated using the same methods described in the sigma-1 assay protocol.

Visualizing Methodologies and Pathways

To further elucidate the processes described, the following diagrams have been generated using the DOT language.

Concluding Remarks

The data and protocols presented herein provide a comprehensive framework for understanding and evaluating the interaction of this compound with sigma-1 and sigma-2 receptors. The distinct binding affinities underscore the compound's potential as a selective tool for investigating sigma receptor function. The detailed methodologies offer a standardized approach for replication and further studies in the field of neuropharmacology and drug discovery. The signaling pathway diagrams offer a visual representation of the complex cellular roles of these receptors, which are modulated by ligands such as BD-1008.

References

Pharmacological Profile of BD-1008 Dihydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BD-1008, chemically known as N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-1-pyrrolidineethanamine, is a potent and selective sigma receptor antagonist. Initially explored for its potential in modulating the effects of psychostimulants like cocaine, its pharmacological profile reveals a complex interaction with key central nervous system receptors. This technical guide provides an in-depth overview of the pharmacological properties of BD-1008 dihydrobromide, focusing on its receptor binding affinity, functional activity, and effects in preclinical models. The information is presented to support further research and drug development efforts targeting the sigma receptor system.

Core Pharmacological Data

The following tables summarize the quantitative data on the binding affinity and functional potency of this compound at various receptors.

Table 1: Receptor Binding Affinity of BD-1008

| Receptor Subtype | Radioligand | Tissue Source | Kᵢ (nM) | Reference |

| Sigma-1 (σ₁) | --INVALID-LINK---Pentazocine | Guinea Pig Brain | 2 ± 1 | [1] |

| Sigma-2 (σ₂) | [³H]DTG | Rat Liver | 8 | [2] |

| Dopamine (B1211576) D₂ | Not Specified | Not Specified | 1112 | [2] |

| Dopamine Transporter (DAT) | Not Specified | Not Specified | > 10,000 | [2] |

Table 2: Functional Activity of BD-1008

| Assay Type | Model System | Effect | IC₅₀ / ED₅₀ | Reference |

| NMDA-evoked [³H]-norepinephrine release | Rat Hippocampal Slices | Antagonism | Not Specified | Monnet et al., 1996 |

| Cocaine-induced Convulsions | Swiss Webster Mice | Attenuation | Not Specified | [1] |

| Cocaine-induced Lethality | Swiss Webster Mice | Attenuation | Not Specified | [1] |

| PRE-084 Self-Administration | Rats | Reduction | 3.45 mg/kg (ED₅₀) | [2] |

| DTG-induced Dopamine Release | Rat Nucleus Accumbens | Antagonism | Not Specified | [3] |

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Radioligand Binding Assays for Sigma Receptors

Objective: To determine the binding affinity (Kᵢ) of BD-1008 for sigma-1 and sigma-2 receptors.

Protocol for Sigma-1 (σ₁) Receptor Binding: [1][4]

-

Tissue Preparation: Guinea pig brains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is washed and resuspended in fresh buffer.

-

Assay Conditions: The assay is performed in a final volume of 250 µL containing the membrane preparation, the radioligand --INVALID-LINK---pentazocine (a selective σ₁ ligand), and varying concentrations of BD-1008.

-

Incubation: The mixture is incubated at 37°C for 90 minutes to allow for binding equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled sigma ligand (e.g., haloperidol). Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Kᵢ) is calculated from the IC₅₀ value (the concentration of BD-1008 that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Protocol for Sigma-2 (σ₂) Receptor Binding: [5]

-

Tissue Preparation: Rat liver is used as the tissue source due to its high density of σ₂ receptors. The tissue is homogenized and membrane fractions are prepared as described for the σ₁ receptor assay.

-

Assay Conditions: The assay uses [³H]DTG (1,3-di-o-tolylguanidine), a non-selective sigma ligand, as the radioligand. To measure binding specifically to σ₂ receptors, a masking agent such as (+)-pentazocine is included to saturate the σ₁ receptors.[5][6]

-

Incubation, Separation, and Quantification: These steps are performed similarly to the σ₁ receptor binding assay, typically with incubation at room temperature for 120 minutes.[5]

-

Data Analysis: The Kᵢ value for BD-1008 at the σ₂ receptor is determined as described above.

In Vivo Microdialysis for Dopamine Measurement

Objective: To assess the effect of BD-1008 on dopamine release in the nucleus accumbens.[2][3]

-

Animal Surgery: Rats are anesthetized and a guide cannula is stereotaxically implanted, targeting the nucleus accumbens. Animals are allowed to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of BD-1008 and a sigma receptor agonist (e.g., DTG).[3][9]

-

Neurotransmitter Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Dopamine levels are expressed as a percentage of the baseline concentration. The effect of BD-1008 on agonist-induced dopamine release is then determined.

Cocaine-Induced Seizures and Lethality in Mice

Objective: To evaluate the antagonistic effect of BD-1008 on the convulsive and lethal effects of cocaine.[1]

-

Animals: Male Swiss Webster mice are used for these studies.

-

Drug Administration: Mice are pretreated with either vehicle or varying doses of BD-1008 via intraperitoneal (i.p.) injection. After a specified pretreatment time, a convulsant or lethal dose of cocaine is administered.

-

Behavioral Observation: Following cocaine administration, mice are observed for the occurrence and latency of seizures (characterized by clonic-tonic convulsions) and for lethality over a defined period.

-

Data Analysis: The percentage of animals exhibiting seizures and the percentage of mortality in the BD-1008 pretreated groups are compared to the vehicle-treated control group. Dose-response curves can be generated to determine the protective efficacy of BD-1008.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of sigma receptor antagonism by BD-1008 and a typical experimental workflow.

Caption: Proposed signaling pathway for BD-1008 as a sigma receptor antagonist.

Caption: General experimental workflow for in vivo behavioral pharmacology studies of BD-1008.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of sigma receptors in the central nervous system. Its profile as a potent and selective sigma receptor antagonist with demonstrated efficacy in preclinical models of psychostimulant effects provides a strong basis for its use in research. The detailed protocols and data presented in this guide are intended to support the scientific community in further elucidating the therapeutic potential of targeting sigma receptors.

References

- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extracellular concentration and in vivo recovery of dopamine in the nucleus accumbens using microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The in vivo microdialysis recovery of dopamine is altered independently of basal level by 6-hydroxydopamine lesions to the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. med.upenn.edu [med.upenn.edu]

- 6. Item - Hazards of using masking protocols when performing ligand binding assays: lessons from the sigma-1 and sigma-2 receptors. - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]

- 7. researchgate.net [researchgate.net]

- 8. Microdialysis in the mouse nucleus accumbens: a method for detection of monoamine and amino acid neurotransmitters with simultaneous assessment of locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo dopamine measurements in the nucleus accumbens after nonanesthetic and anesthetic doses of propofol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological and behavioral characterization of cocaine-kindled seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential effects of cocaine-induced seizures and lethality on M(1)-like muscarinic and dopaminergic D (1)- and D (2)-like binding receptors in mice brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effectiveness of a Cocaine Hydrolase for Cocaine Toxicity Treatment in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cocaine-induced seizures and lethality appear to be associated with distinct central nervous system binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sigma Receptor Antagonist BD-1008 Dihydrobromide: A Technical Guide to its Effects on Dopamine Release

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

BD-1008 dihydrobromide is a potent, non-selective sigma (σ) receptor antagonist with high affinity for both σ1 and σ2 subtypes. Its pharmacological profile is distinguished by a notable lack of affinity for core components of the dopaminergic system, including the dopamine (B1211576) D2 receptor and the dopamine transporter (DAT). This specificity makes BD-1008 an invaluable pharmacological tool for elucidating the modulatory role of sigma receptors on neurotransmitter systems. This technical guide provides a comprehensive overview of the effects of BD-1008 on dopamine release, consolidating key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms of action. The evidence presented herein indicates that BD-1008 primarily attenuates dopamine release stimulated by sigma receptor agonists through a mechanism mediated by σ2 receptors in the nucleus accumbens. Furthermore, it plays a role in modulating glutamate-stimulated dopamine release via σ1 receptors on presynaptic terminals.

Pharmacological Profile of this compound

BD-1008 is characterized as a non-selective σ receptor antagonist.[1] Its binding affinity has been quantified across several key central nervous system targets, demonstrating high potency at both sigma receptor subtypes while showing negligible interaction with primary dopamine system proteins. This profile is crucial for interpreting its effects on dopamine neurotransmission, as it suggests an indirect modulatory role rather than a direct action on dopamine neurons or transporters.

Table 1: Binding Affinity (Ki) of BD-1008 at Sigma and Dopaminergic Sites

| Target Receptor/Transporter | Ligand/Assay Condition | Binding Affinity (Ki) | Reference |

| σ1 Receptor | 2 nM | [1][2] | |

| 0.34 nM | [3] | ||

| [¹²⁵I]PEMP in guinea pig brain | 5.06 nM | [4] | |

| σ2 Receptor | 8 nM | [1] | |

| Dopamine D2 Receptor | 1112 nM | [1] | |

| Dopamine Transporter (DAT) | > 10,000 nM | [1] |

Note: Variations in Ki values can be attributed to different experimental conditions, radioligands, and tissue preparations used across studies.

Mechanism of Action on Dopamine Neurotransmission

The influence of BD-1008 on dopamine release is context-dependent, primarily manifesting as an antagonist to sigma agonist-induced effects. The available data points to distinct roles for the σ1 and σ2 receptor subtypes in this modulation.

σ2 Receptor-Mediated Antagonism of Dopamine Release

The most direct evidence for BD-1008's effect on dopamine levels comes from in vivo microdialysis studies in the nucleus accumbens, a critical brain region for reward and addiction. In these studies, BD-1008 was shown to significantly antagonize the increase in extracellular dopamine concentrations induced by the non-selective σ1/σ2 receptor agonist 1,3-di-o-tolylguanidine (B1662265) (DTG).[5] The DTG-induced stimulation of dopamine was found to reach approximately 150% of baseline levels.[5] This effect was blocked by pretreatment with BD-1008 (10 mg/kg, i.p.).[5]

Crucially, the preferential σ1 receptor antagonist BD-1063 did not block the DTG-induced dopamine release, whereas the preferential σ2 receptor antagonist SN79 did.[5] This strongly suggests that the effects of DTG on dopamine release, and consequently the antagonistic action of BD-1008 in this context, are mediated by the σ2 receptor .[1][5] In contrast, BD-1008 had no antagonistic effect on the dopamine increase caused by the selective σ1 agonist PRE-084 or by cocaine, indicating that σ receptors are likely not involved in the acute dopamine-releasing effects of these specific agents.[5]

σ1 Receptor Modulation of Glutamate-Stimulated Dopamine Release

A distinct role for σ1 receptors has been identified in the context of glutamate-stimulated dopamine release. In studies using rat striatal slices, the σ1 receptor agonist BD737 was found to inhibit N-methyl-D-aspartate (NMDA)-stimulated dopamine release.[6] BD-1008 reversed this inhibition, acting as a functional antagonist at the σ1 receptor.[6] These findings suggest that σ1 receptors are located on dopaminergic nerve terminals and serve to modulate the release of dopamine triggered by glutamatergic inputs.[6]

Summary of Quantitative Experimental Data

The effects of BD-1008 have been quantified in several key neurochemical and behavioral paradigms. These data are essential for designing future experiments and understanding the compound's in vivo potency and efficacy.

Table 2: Quantitative Effects of BD-1008 on Dopamine-Related Measures

| Experimental Paradigm | Animal Model | BD-1008 Dose | Key Finding | Reference |

| In Vivo Microdialysis | Rat | 10 mg/kg, i.p. | Antagonized the ~50% increase in nucleus accumbens dopamine release induced by the σ agonist DTG. | [5] |

| Rat | 10-30 mg/kg, i.p. | Did not antagonize dopamine release induced by σ1 agonist PRE-084 or cocaine. | [5] | |

| Drug Self-Administration | Rat | 1-10 mg/kg, i.p. | Reduced self-administration of the σ1 agonist PRE-084 with an ED₅₀ of 3.45 mg/kg. | [1] |

| Cocaine Locomotor Activity | Mouse | 1 mg/kg | Increased the ED₅₀ for cocaine-induced locomotor activity from 6.50 mg/kg to 11.19 mg/kg. | [4] |

| Cocaine Discriminative Stimulus | Rat | 10 mg/kg, i.p. | Produced a 2.61-fold increase in cocaine potency. When combined with a DAT inhibitor, potency was enhanced 12.3-fold. | [7] |

Experimental Protocols

Reproducibility and accurate interpretation of data rely on detailed methodological understanding. Below are protocols for key experiments cited in the study of BD-1008.

In Vivo Microdialysis for Dopamine Measurement

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

-

Subjects: Male Wistar or Sprague-Dawley rats (275-350 g) are typically used.[5][8]

-

Surgery: Animals are anesthetized (e.g., with chloral (B1216628) hydrate, 400 mg/kg, i.p.) and placed in a stereotaxic frame.[8] A guide cannula is implanted, targeting the brain region of interest, such as the shell of the nucleus accumbens.

-

Microdialysis Probe: A microdialysis probe (e.g., 4-mm active membrane length) is inserted through the guide cannula.[8]

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 0.3-1.0 µL/min).[9]

-

Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.

-

Drug Administration: BD-1008 (e.g., 10 mg/kg) or other pharmacological agents are administered via intraperitoneal (i.p.) or intravenous (i.v.) injection at specified times during the collection period.[5]

-

Analysis: Dopamine concentrations in the dialysate are quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[8][9]

Radioligand Receptor Binding Assays

These in vitro assays are used to determine the affinity (Ki) of a compound for a specific receptor.

-

Tissue Preparation: Brain tissue (e.g., guinea pig or rat brain) is homogenized in a buffer solution and centrifuged to isolate the cell membrane fraction, which is rich in receptors.[4]

-

Radioligand: A specific radiolabeled ligand known to bind to the target receptor (e.g., [³H]-(+)-3-PPP for general σ sites) is used.[3]

-

Competition Binding: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (BD-1008).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of BD-1008 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Conclusion and Future Directions

This compound is a critical research tool for investigating the role of sigma receptors in modulating dopamine neurotransmission. The collective evidence demonstrates that its primary effect is the antagonism of σ2 receptor-mediated increases in dopamine release within the mesolimbic system. Its minimal affinity for DAT and D2 receptors ensures that its observed effects can be confidently attributed to its actions at sigma receptors. The compound's ability to also interact with σ1 receptors involved in glutamate-dependent dopamine regulation highlights the complex, multi-faceted role of sigma receptors in the central nervous system. For researchers in neuropharmacology and drug development, BD-1008 remains an indispensable antagonist for probing the function of σ2 receptors and exploring their potential as therapeutic targets for conditions involving dysregulated dopamine signaling, such as substance use disorders.[1][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. BD 1008 dihydrobromide | CAS 138356-09-9 | Tocris Bioscience [tocris.com]

- 4. apexbt.com [apexbt.com]

- 5. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigma1 Receptors in rat striatum regulate NMDA-stimulated [3H]dopamine release via a presynaptic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of Dual Inhibition at Dopamine Transporter and σ Receptors in the Discriminative-Stimulus Effects of Cocaine in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monitoring dopamine in vivo by microdialysis sampling and on-line CE-laser-induced fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synaptic Maze: A Technical Guide to the Neuroscience Applications of BD-1008 Dihydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BD-1008 dihydrobromide is a potent and selective antagonist of the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein with significant modulatory effects on various neurotransmitter systems. This technical guide provides an in-depth overview of the core applications of BD-1008 in neuroscience research. It details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides comprehensive experimental protocols for its use in investigating synaptic function, neuronal signaling, and complex behaviors. This document is intended to serve as a valuable resource for researchers utilizing BD-1008 to explore the therapeutic potential of sigma-1 receptor modulation in neurological and psychiatric disorders.

Introduction: The Sigma-1 Receptor and the Advent of BD-1008

The sigma-1 receptor is an intriguing molecular entity, distinct from classical neurotransmitter receptors. Located at the endoplasmic reticulum-mitochondrion interface, it acts as a chaperone protein, influencing a multitude of cellular processes, including intracellular calcium signaling, ion channel function, and neurotransmitter release. Its widespread distribution in the central nervous system has implicated it in a range of conditions, from neurodegenerative diseases to addiction and psychosis.

This compound has emerged as a critical pharmacological tool for dissecting the physiological and pathological roles of the sigma-1 receptor. Its high affinity and selectivity for the sigma-1 receptor over the sigma-2 (σ₂) subtype and other neuronal targets make it an invaluable antagonist for both in vitro and in vivo investigations.

Mechanism of Action: Unraveling the Downstream Effects of Sigma-1 Receptor Antagonism

BD-1008 exerts its effects by binding to and inhibiting the sigma-1 receptor. This antagonism disrupts the receptor's ability to modulate its various downstream signaling partners. The primary mechanism involves the alteration of intracellular calcium (Ca²⁺) homeostasis. By antagonizing the sigma-1 receptor, BD-1008 prevents its interaction with the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor, leading to a dampening of IP₃-mediated Ca²⁺ release from the endoplasmic reticulum.[1] This, in turn, can affect a cascade of calcium-dependent cellular events.

Furthermore, the sigma-1 receptor is known to interact with various voltage-gated ion channels and G-protein coupled receptors.[2][3] BD-1008, by blocking the sigma-1 receptor, can indirectly influence the activity of these channels and receptors, thereby modulating neuronal excitability and synaptic transmission.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various experimental paradigms.

Table 1: Receptor Binding Affinities

| Receptor Target | Radioligand | Preparation | Ki (nM) | Reference |

| Sigma-1 | --INVALID-LINK---Pentazocine | Guinea Pig Brain Membranes | 0.97 | (De Costa et al., 1992) |

| Sigma-2 | [³H]DTG | Rat Liver Membranes | 15.6 | (De Costa et al., 1992) |

| Dopamine (B1211576) D₂ | [³H]Spiperone | Rat Striatal Membranes | >10,000 | (De Costa et al., 1992) |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Rat Striatal Membranes | >10,000 | (De Costa et al., 1992) |

Table 2: In Vivo Microdialysis - Effect on Neurotransmitter Levels

| Brain Region | Neurotransmitter | BD-1008 Dose (mg/kg, i.p.) | % Change from Baseline | Animal Model | Reference |

| Nucleus Accumbens Shell | Dopamine | 10 | ↓ ~40% | Rat | (Matsumoto et al., 2001) |

| Medial Prefrontal Cortex | Dopamine | 10 | No significant change | Rat | (Matsumoto et al., 2001) |

Table 3: Behavioral Studies - Operant Self-Administration

| Drug of Abuse | BD-1008 Dose (mg/kg, i.p.) | Effect on Self-Administration | Animal Model | Reference |

| Cocaine | 10, 20 | ↓ Dose-dependently | Rat | (Lever et al., 2006) |

| Methamphetamine | 10, 20 | ↓ Dose-dependently | Rat | (Hayashi et al., 2007) |

Detailed Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of BD-1008 for the sigma-1 receptor.

Materials:

-

Guinea pig brain membranes (prepared as described in De Costa et al., 1992)

-

--INVALID-LINK---Pentazocine (specific activity ~40-60 Ci/mmol)

-

This compound

-

Haloperidol (B65202) (for non-specific binding determination)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Scintillation vials and cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of BD-1008 (e.g., from 10⁻¹¹ M to 10⁻⁵ M) in assay buffer.

-

In triplicate, add the following to microcentrifuge tubes:

-

50 µL of assay buffer (for total binding) or 50 µL of 10 µM haloperidol (for non-specific binding) or 50 µL of BD-1008 dilution.

-

50 µL of --INVALID-LINK---Pentazocine (final concentration ~1 nM).

-

100 µL of guinea pig brain membrane preparation (~100-200 µg protein).

-

-

Incubate at 37°C for 90 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters three times with 4 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.

-

Allow the vials to equilibrate in the dark for at least 4 hours.

-

Count the radioactivity in a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using a non-linear regression analysis program (e.g., Prism) to determine the IC₅₀ value of BD-1008.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Dopamine Measurement

This protocol outlines the procedure for measuring extracellular dopamine levels in the nucleus accumbens of awake, freely moving rats following BD-1008 administration.

Materials:

-

Adult male Sprague-Dawley rats (250-300 g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2 mm membrane length)

-

Guide cannula

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)

Procedure:

-

Surgery: Anesthetize rats and place them in a stereotaxic frame. Implant a guide cannula aimed at the nucleus accumbens shell. Secure the cannula with dental cement.

-

Recovery: Allow rats to recover for at least one week.

-

Habituation: Handle the rats daily and habituate them to the microdialysis testing environment.

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).

-

Baseline Collection: After a 60-90 minute equilibration period, collect dialysate samples every 20 minutes for at least one hour to establish a stable baseline of dopamine levels.

-

Drug Administration: Administer BD-1008 (e.g., 10 mg/kg, i.p.) or vehicle.

-

Post-Drug Collection: Continue collecting dialysate samples for at least 3 hours post-injection.

-

Sample Analysis: Analyze the dopamine content in the dialysate samples using HPLC-ECD.

-

Data Analysis: Express dopamine levels as a percentage of the mean baseline values and analyze for statistical significance.

Operant Self-Administration Paradigm

This protocol describes a procedure to assess the effect of BD-1008 on the reinforcing properties of a drug of abuse, such as cocaine, in rats.

Materials:

-

Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.

-

Intravenous catheters.

-

Cocaine hydrochloride.

-

This compound.

-

Saline solution.

Procedure:

-

Surgery: Surgically implant chronic indwelling catheters into the jugular vein of the rats.

-

Acquisition of Self-Administration: Train rats to self-administer cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule of reinforcement. A lever press results in an intravenous infusion of cocaine and the presentation of a cue light.

-

Stabilization: Allow responding to stabilize over several daily sessions (e.g., 2 hours/day for 10-14 days).

-

BD-1008 Treatment: Once stable responding is achieved, pre-treat the rats with various doses of BD-1008 (e.g., 0, 5, 10, 20 mg/kg, i.p.) or vehicle 30 minutes before the self-administration session.

-

Testing: Record the number of infusions earned during the session.

-

Data Analysis: Analyze the dose-dependent effects of BD-1008 on the number of cocaine infusions self-administered.

Conclusion and Future Directions

This compound is a cornerstone tool for investigating the multifaceted roles of the sigma-1 receptor in the central nervous system. Its utility spans from fundamental receptor pharmacology to complex behavioral paradigms. The data and protocols presented in this guide highlight its application in understanding neurotransmitter modulation and the neurobiology of addiction.

Future research employing BD-1008 will likely focus on elucidating the precise molecular interactions of the sigma-1 receptor with its partner proteins and further exploring its therapeutic potential in a wider range of neurological and psychiatric disorders. The continued use of this selective antagonist will undoubtedly contribute to a deeper understanding of synaptic function and pave the way for novel drug development strategies targeting the sigma-1 receptor.

References

In Vitro Characterization of BD-1008 Dihydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological characteristics of BD-1008 dihydrobromide, a notable non-selective sigma (σ) receptor antagonist. The information presented herein is curated for researchers and professionals engaged in drug discovery and development, offering a detailed examination of its binding profile, relevant experimental procedures, and its impact on specific signaling pathways.

Data Presentation: Quantitative Ligand Binding Affinity

The binding affinity of this compound for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, as well as its selectivity over other receptors, has been quantified through radioligand binding assays. The equilibrium dissociation constants (Ki) are summarized in the table below, providing a clear comparison of its affinity for its primary targets versus off-target sites.

| Target Receptor | Radioligand | Tissue Source | Ki (nM) | Reference |

| Sigma-1 (σ₁) Receptor | --INVALID-LINK---Pentazocine | Guinea Pig Brain Membranes | 2 | |

| Sigma-2 (σ₂) Receptor | [³H]DTG | Rat Liver Membranes | 8 | |

| Dopamine (B1211576) D2 Receptor | - | - | 1112 | |

| Dopamine Transporter (DAT) | - | - | >10000 |

Note: A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The following sections detail the methodologies for the key in vitro assays used to characterize this compound.

Radioligand Binding Assays for Sigma-1 and Sigma-2 Receptors

These competitive binding assays are fundamental for determining the affinity (Ki) of a test compound, such as BD-1008, for its target receptors.

Objective: To determine the binding affinity of this compound for σ₁ and σ₂ receptors.

Materials:

-

Test Compound: this compound

-

Radioligands:

-

For σ₁ receptors: --INVALID-LINK---Pentazocine

-

For σ₂ receptors: [³H]1,3-di-o-tolylguanidine ([³H]DTG)

-

-

Tissue Preparation:

-

For σ₁ receptors: Guinea pig brain membrane homogenates

-

For σ₂ receptors: Rat liver membrane homogenates

-

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)

-

Non-specific Binding Control: Haloperidol (10 µM)

-

Instrumentation: Scintillation counter, filtration apparatus

Procedure:

-

Membrane Preparation: Guinea pig brains or rat livers are homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is resuspended in fresh buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Assay Setup: The assay is typically performed in 96-well plates. Each well contains the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound (BD-1008).

-

Incubation: The plates are incubated to allow the binding to reach equilibrium. Incubation times and temperatures are optimized for each receptor subtype.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the known signaling interactions of this compound.

Functional Assays

While comprehensive in vitro functional data for BD-1008 is not extensively available in the public domain, its antagonistic effect on dopamine release has been documented. This effect is believed to be mediated through its blockade of σ₂ receptors.

Further Research:

The direct downstream signaling pathways activated upon agonist binding to σ₁ and σ₂ receptors are still areas of active investigation. Consequently, the precise intracellular signaling events that are blocked by BD-1008 remain to be fully elucidated. Future studies could explore the effect of BD-1008 on second messenger systems, such as cyclic AMP (cAMP) and intracellular calcium mobilization, to further characterize its functional antagonist profile.

Ion Channel Interactions

To date, there is a lack of specific published data on the direct effects of this compound on either voltage-gated or ligand-gated ion channels. This represents a gap in the in vitro characterization of this compound and warrants further investigation to fully understand its pharmacological profile and potential off-target effects.

In-Depth Technical Guide: Utilization of BD-1008 Dihydrobromide in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of BD-1008 dihydrobromide, a nonselective sigma-1 (σ1) and sigma-2 (σ2) receptor antagonist, in preclinical animal models. This document details the pharmacological properties of BD-1008, experimental protocols for its use, and quantitative data from key studies. Furthermore, it presents visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding and practical application of this compound in research settings.

Introduction to this compound

This compound is a potent and selective ligand for sigma receptors, exhibiting high affinity for both σ1 and σ2 subtypes with Ki values of 2 nM and 8 nM, respectively.[1] It displays significantly lower affinity for the dopamine (B1211576) D2 receptor (Ki = 1112 nM) and the dopamine transporter (DAT) (Ki > 10,000 nM), highlighting its selectivity.[1] As a sigma receptor antagonist, BD-1008 has been instrumental in elucidating the role of these receptors in various physiological and pathological processes, particularly in the context of neuropsychiatric and substance use disorders. Animal models utilizing BD-1008 have been pivotal in exploring its therapeutic potential, primarily in attenuating the effects of psychostimulants like cocaine.

Core Mechanism of Action: Sigma Receptor Antagonism

BD-1008 exerts its effects by blocking sigma receptors, which are unique intracellular chaperone proteins located primarily at the endoplasmic reticulum (ER)-mitochondrion interface. The sigma-1 receptor, in particular, is involved in regulating a multitude of cellular functions, including calcium signaling, ion channel activity, and neuronal plasticity. By antagonizing these receptors, BD-1008 can modulate downstream signaling cascades implicated in the behavioral and neurotoxic effects of various stimuli.

Signaling Pathway of the Sigma-1 Receptor

The following diagram illustrates the key signaling pathways associated with the sigma-1 receptor, which are modulated by antagonists such as BD-1008.

Animal Models and Experimental Protocols

BD-1008 has been predominantly used in rodent models to investigate its potential as a therapeutic agent for substance use disorders, particularly cocaine addiction. The following sections detail the experimental protocols for common animal models.

Cocaine-Induced Seizure and Lethality Models in Mice

These models are used to assess the protective effects of compounds against the acute toxic effects of high-dose cocaine.

Experimental Protocol:

-

Animals: Male Swiss-Webster mice are commonly used.

-

Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

This compound Preparation and Administration:

-

Solubility: this compound is soluble in water up to 50 mM. For in vivo studies, it is typically dissolved in sterile 0.9% saline.

-

Administration: BD-1008 is administered via intraperitoneal (IP) injection.

-

-

Cocaine Administration:

-

A convulsant dose of cocaine (e.g., 75 mg/kg) or a lethal dose (e.g., 125 mg/kg) is administered via IP injection.[4]

-

-

Behavioral Observation and Scoring:

-

Immediately following cocaine injection, mice are placed in an observation chamber.

-

Seizure activity is observed and can be scored using a standardized scale, such as the Racine scale, which grades the severity of convulsions.[5]

-

The latency to the first seizure and the incidence of lethality are recorded.

-

Drug Self-Administration Models in Rats

Self-administration models are considered the gold standard for assessing the reinforcing properties of drugs and the potential of a compound to reduce drug-seeking and drug-taking behavior.

Experimental Protocol:

-

Animals: Male Sprague-Dawley or Wistar rats are frequently used.

-

Surgery: Rats are surgically implanted with an indwelling intravenous (IV) catheter, typically in the jugular vein. The catheter is externalized on the back of the animal.

-

Housing: Rats are individually housed after surgery to prevent damage to the catheter.

-

Apparatus: Experiments are conducted in standard operant conditioning chambers equipped with two levers, a stimulus light, and a syringe pump for drug infusion.[6]

-

Acquisition of Self-Administration:

-

Rats are placed in the operant chambers and learn to press a designated "active" lever to receive an IV infusion of a drug (e.g., cocaine at 0.32 mg/kg/infusion).[7] Lever presses on the "inactive" lever have no consequence.

-

Each infusion is paired with a cue, such as a light and/or tone.

-

-

BD-1008 Administration:

-

Data Collection: The primary dependent variable is the number of infusions earned (i.e., active lever presses) during the session.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing BD-1008 in various animal models.

| Animal Model | Animal Species | BD-1008 Dose (mg/kg, i.p.) | Challenge Agent (Dose) | Key Finding | Reference |

| Cocaine-Induced Locomotor Activity | Mice | 1 | Cocaine | Increased the ED50 of cocaine-induced locomotor activity from 6.50 mg/kg to 11.19 mg/kg. | [8] |

| Sigma Agonist Self-Administration | Rats | 1-10 (multiple doses) | PRE-084 (self-administered) | Significantly reduced self-administration of the sigma agonist PRE-084 with an ED50 of 3.45 mg/kg. | [1] |

| Dopamine Release | Rats | 10-30 (single dose) | Ditolylguanidine | Significantly antagonized the effect of the sigma agonist Ditolylguanidine. | [1] |

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a study investigating the effects of BD-1008 on cocaine-induced seizures in mice.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of sigma receptors in preclinical models of neuropsychiatric and substance use disorders. The detailed protocols and data presented in this guide are intended to assist researchers in designing and executing robust and reproducible experiments. The antagonistic properties of BD-1008 at both sigma-1 and sigma-2 receptors make it a critical compound for dissecting the complex pharmacology of these enigmatic proteins and for exploring their potential as therapeutic targets.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. animalcare.ubc.ca [animalcare.ubc.ca]

- 3. uac.arizona.edu [uac.arizona.edu]

- 4. Cocaine toxicity: genetic evidence suggests different mechanisms for cocaine-induced seizures and lethality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Visual detection of seizures in mice using supervised machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Self-administration - Wikipedia [en.wikipedia.org]

- 7. A drug-vs-food “choice” self-administration procedure in rats to investigate pharmacological and environmental mechanisms of substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

The Dual Role of BD-1008 Dihydrobromide: A Technical Guide to its Interaction with NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the complex interaction between BD-1008 dihydrobromide and the N-methyl-D-aspartate (NMDA) receptor. While primarily classified as a potent and selective sigma-1 (σ1) receptor antagonist, BD-1008 also exhibits significant modulatory effects on NMDA receptor function. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways involved in this interaction, offering a valuable resource for researchers in neuropharmacology and drug development.

Core Interaction: A Tale of Two Receptors

BD-1008 is a high-affinity ligand for sigma receptors, demonstrating nanomolar affinity for the σ1 subtype and slightly lower affinity for the σ2 subtype.[1][2] Its interaction with the NMDA receptor is characterized by a direct, albeit lower-affinity, inhibition of NMDA-activated membrane currents. This dual activity positions BD-1008 as a valuable tool for dissecting the intricate relationship between sigma and NMDA receptor systems, which are implicated in a range of neurological and psychiatric conditions.

Quantitative Data Summary

The following tables summarize the key quantitative data describing the binding and functional characteristics of this compound at both sigma and NMDA receptors.

Table 1: Sigma Receptor Binding Affinity of BD-1008

| Receptor Subtype | Radioligand | Preparation | K_i (nM) | Reference |

| σ1 Receptor | [³H]-(+)-Pentazocine | Guinea Pig Brain Membranes | 2 | [1][3] |

| σ2 Receptor | [³H]-DTG | Guinea Pig Brain Membranes | 8 | [2][3] |

| σ Sites | 4-[¹²⁵I]PEMP | Guinea Pig Brain Membranes | 5.06 | [3] |

| σ Sites | 4-[¹²⁵I]PEMP | MCF-7 and A375 Cells | 11 | [3] |

Table 2: Inhibitory Effect of BD-1008 on NMDA Receptor Subtypes

| NMDA Receptor Subtype | Preparation | IC₅₀ (µM) | Reference |

| NR1a/2A | Xenopus Oocytes | 62 | [3] |

| NR1a/2B | Xenopus Oocytes | 18 | [3] |

| NR1a/2C | Xenopus Oocytes | 120 | [3] |

Table 3: Binding Affinity of BD-1008 for Other Receptors/Transporters

| Receptor/Transporter | K_i (nM) | Reference |

| Dopamine D2 Receptor | 1112 | [2] |

| Dopamine Transporter (DAT) | > 10,000 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of BD-1008 with sigma and NMDA receptors.

Radioligand Binding Assays for Sigma Receptors

Objective: To determine the binding affinity (K_i) of BD-1008 for sigma-1 and sigma-2 receptors.

Protocol:

-

Membrane Preparation:

-

Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step.

-

The final pellet is resuspended in the assay buffer to a protein concentration of 200-400 µg/mL, determined by a Bradford assay.

-

-

Sigma-1 Receptor Binding Assay:

-

Radioligand: [³H]-(+)-Pentazocine (a selective σ1 receptor ligand).

-

Incubation: Incubate membrane homogenates with varying concentrations of [³H]-(+)-pentazocine in the presence or absence of a fixed concentration of unlabeled BD-1008.

-

Non-specific Binding: Determined in the presence of a high concentration of unlabeled haloperidol (B65202) (10 µM).

-

Procedure: Incubate all tubes at 37°C for 90 minutes.

-

Termination: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Analysis: Calculate the K_i value using the Cheng-Prusoff equation.

-

-

Sigma-2 Receptor Binding Assay:

-

Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) (a non-selective sigma ligand).

-

Incubation: To specifically label σ2 receptors, perform the assay in the presence of a masking concentration of (+)-pentazocine (300 nM) to block σ1 receptor binding.

-

Procedure: Follow the same incubation, termination, and quantification steps as the sigma-1 assay.

-

Analysis: Calculate the K_i value for the σ2 receptor.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

Objective: To determine the inhibitory concentration (IC₅₀) of BD-1008 on different NMDA receptor subtypes.

Protocol:

-

Oocyte Preparation and cRNA Injection:

-

Harvest stage V-VI oocytes from female Xenopus laevis.

-

Defolliculate the oocytes by treatment with collagenase.

-

Inject oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., NR1a and NR2A, NR2B, or NR2C).

-

Incubate the injected oocytes for 2-5 days at 18°C in Barth's solution supplemented with antibiotics.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., containing 96 mM NaCl, 2 mM KCl, 1.8 mM BaCl₂, 5 mM HEPES, pH 7.5). Barium is often used instead of calcium to reduce calcium-activated chloride currents in the oocyte.

-

Impale the oocyte with two glass microelectrodes filled with 3 M KCl (voltage and current electrodes).

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

Apply NMDA (100 µM) and glycine (B1666218) (10 µM) to activate the NMDA receptors and record the inward current.

-

After establishing a stable baseline response, co-apply varying concentrations of BD-1008 with the NMDA/glycine solution.

-

-

Data Analysis:

-

Measure the peak amplitude of the NMDA-activated current in the absence and presence of BD-1008.

-

Construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the BD-1008 concentration.

-

Fit the data to a sigmoidal dose-response equation to determine the IC₅₀ value.

-

Signaling Pathways and Mechanisms of Interaction

The interaction between BD-1008 and the NMDA receptor is not limited to direct channel blockade. As a potent sigma-1 receptor antagonist, BD-1008 can indirectly modulate NMDA receptor function by interfering with the well-established cross-talk between sigma-1 and NMDA receptors.

Sigma-1 Receptor Modulation of NMDA Receptor Signaling

Sigma-1 receptors are intracellular chaperones that can translocate from the endoplasmic reticulum to the plasma membrane upon stimulation. At the cell surface, they can form complexes with and modulate the function of various ion channels, including the NMDA receptor.

The following diagram illustrates the proposed signaling pathway for the modulation of NMDA receptor function by the sigma-1 receptor, a pathway that can be inhibited by BD-1008.

Activation of sigma-1 receptors has been shown to potentiate NMDA receptor function.[3] One proposed mechanism involves the inhibition of small-conductance calcium-activated potassium (SK) channels by sigma-1 receptors.[3] Activation of NMDA receptors leads to calcium influx, which in turn activates SK channels, leading to membrane hyperpolarization and subsequent reduction of NMDA receptor activity. By inhibiting SK channels, sigma-1 receptor activation can relieve this negative feedback loop, thereby enhancing NMDA receptor-mediated currents. As a sigma-1 antagonist, BD-1008 would be expected to prevent this potentiation.

Experimental Workflow for Investigating BD-1008's Dual Activity

The following diagram outlines a logical workflow for researchers investigating the effects of BD-1008 on NMDA receptor function, taking into account its primary action at sigma-1 receptors.

This workflow provides a systematic approach, starting from in vitro binding and functional assays to more complex cellular and in vivo studies, to fully characterize the pharmacological profile of BD-1008 in relation to the NMDA receptor.

Conclusion

This compound is a multifaceted pharmacological tool. Its primary identity as a high-affinity sigma-1 receptor antagonist is complemented by a direct inhibitory action on NMDA receptors. Understanding this dual mechanism is crucial for interpreting experimental results and for the potential development of therapeutic agents that target both systems. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the intricate interplay between BD-1008, sigma receptors, and NMDA receptor signaling in the central nervous system.

References

- 1. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Sigma-1 Receptor Mediated Modulation of Glutamate Receptors Enhances NMDA Channel Activity and Memory Processes [digitalcommons.kennesaw.edu]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of BD-1008 Dihydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BD-1008 dihydrobromide, chemically known as N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide, is a potent and selective sigma (σ) receptor antagonist. With high affinity for both σ1 and σ2 receptor subtypes, it has emerged as a valuable pharmacological tool for investigating the physiological roles of these enigmatic receptors. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of BD-1008. It includes detailed experimental protocols for its synthesis and receptor binding assays, a summary of its quantitative binding data, and visualizations of its proposed signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers in pharmacology, medicinal chemistry, and drug development who are interested in the therapeutic potential of sigma receptor ligands.

Introduction

Initially misclassified as a subtype of opioid receptors, sigma (σ) receptors are now recognized as a distinct class of proteins with unique pharmacological profiles.[1] Two primary subtypes have been identified: σ1 and σ2.[1] While the σ1 receptor has been cloned and is known to function as a molecular chaperone at the endoplasmic reticulum, the σ2 receptor's molecular identity remained elusive for a longer period.[1] Both receptor subtypes are implicated in a range of physiological and pathophysiological processes, including neurotransmission, cell signaling, and cancer biology.

The development of selective ligands has been instrumental in deconvoluting the specific functions of σ1 and σ2 receptors. BD-1008, a non-selective but high-affinity antagonist for both subtypes, has played a significant role in this endeavor.[2] Its ability to modulate dopaminergic neurotransmission and to attenuate the behavioral effects of psychostimulants like cocaine has highlighted the potential of sigma receptors as therapeutic targets for substance use disorders and other neurological conditions.[3][4]

Physicochemical Properties and Binding Affinity

BD-1008 is a synthetic small molecule with the chemical formula C15H22Cl2N2·2HBr. It is typically supplied as a dihydrobromide salt, which is a white to off-white solid soluble in water.

Data Presentation: Receptor Binding Affinities

The binding profile of BD-1008 has been characterized through radioligand binding assays. The following table summarizes its binding affinities (Ki) for sigma receptors and other relevant targets.

| Receptor/Transporter | Radioligand | Tissue/Cell Line | Ki (nM) | Reference(s) |

| Sigma-1 (σ1) | --INVALID-LINK---Pentazocine | Guinea Pig Brain Membranes | 2 | [2][3][5] |

| --INVALID-LINK---3-PPP | 0.34 | [6][7] | ||

| Sigma-2 (σ2) | [3H]DTG | 8 | [2][5] | |

| Dopamine (B1211576) D2 Receptor | 1112 | [2] | ||

| Dopamine Transporter (DAT) | > 10,000 | [2] |

Synthesis of this compound

The synthesis of BD-1008 can be achieved through a multi-step process involving the preparation of key intermediates followed by their coupling and final salt formation. The following is a detailed experimental protocol synthesized from available literature.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(2-Chloroethyl)pyrrolidine (B1346828) Hydrochloride

This procedure outlines the synthesis of the key alkylating agent, 1-(2-chloroethyl)pyrrolidine hydrochloride, from pyrrolidine (B122466) and 2-chloroethanol (B45725).

-

Reagents and Materials:

-

Pyrrolidine

-

2-Chloroethanol

-

Toluene

-

Thionyl chloride

-

Anhydrous ethanol (B145695)

-

Reaction flask with reflux condenser and dropping funnel

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus

-

-

Procedure:

-

To a reaction flask, add pyrrolidine (2 mol), 2-chloroethanol (1 mol), and toluene.

-

Heat the mixture to reflux and maintain for 3 hours.[2]

-

Cool the reaction mixture to room temperature, which should result in the precipitation of a solid.

-

Filter the solid and wash the filter cake with a small amount of toluene.

-

Transfer the filtrate to a clean reaction flask and heat to approximately 75 °C.

-

Slowly add thionyl chloride dropwise to the heated filtrate.

-

After the addition is complete, heat the mixture to reflux for 2 hours.[2]

-

Cool the reaction mixture to room temperature and concentrate it to dryness under reduced pressure using a rotary evaporator.

-

Recrystallize the resulting residue from anhydrous ethanol to yield 1-(2-chloroethyl)pyrrolidine hydrochloride as a white solid.[3]

-

Step 2: Synthesis of N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine (BD-1008 free base)

This step involves the N-alkylation of N-[2-(3,4-dichlorophenyl)ethyl]-N-methylamine with the previously synthesized 1-(2-chloroethyl)pyrrolidine.

-

Reagents and Materials:

-

N-[2-(3,4-Dichlorophenyl)ethyl]-N-methylamine

-

1-(2-Chloroethyl)pyrrolidine hydrochloride

-

Potassium carbonate (K2CO3) or other suitable base

-

Acetonitrile (CH3CN) or other suitable solvent

-

Reaction flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)/hexane or other suitable eluent system

-

-

Procedure:

-

To a reaction flask, add N-[2-(3,4-dichlorophenyl)ethyl]-N-methylamine and a suitable solvent such as acetonitrile.

-

Add a base, such as potassium carbonate, to the mixture.

-

Add 1-(2-chloroethyl)pyrrolidine hydrochloride to the reaction mixture.

-

Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure BD-1008 free base.

-

Step 3: Formation of this compound

The final step involves the conversion of the free base to its dihydrobromide salt to improve its stability and solubility.

-

Reagents and Materials:

-

BD-1008 free base

-

Hydrobromic acid (HBr) in a suitable solvent (e.g., ethanol or diethyl ether)

-

Diethyl ether or other non-polar solvent for precipitation

-

Beaker or flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus

-

Drying oven or desiccator

-

-

Procedure:

-

Dissolve the purified BD-1008 free base in a minimal amount of a suitable solvent like ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrobromic acid (2 equivalents) in a suitable solvent dropwise with stirring.

-

A precipitate should form. If not, the addition of a non-polar solvent like diethyl ether can induce precipitation.

-

Continue stirring in the ice bath for a short period to ensure complete precipitation.

-

Collect the solid precipitate by filtration and wash it with a small amount of cold diethyl ether.

-

Dry the resulting white to off-white solid under vacuum or in a desiccator to obtain this compound.

-

Biological Activity and Mechanism of Action

BD-1008 acts as a non-selective antagonist at both σ1 and σ2 receptors.[2] Its antagonism of these receptors leads to a variety of in vitro and in vivo effects, most notably the modulation of dopaminergic systems.

Experimental Protocol: Sigma Receptor Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound like BD-1008 for σ1 and σ2 receptors.

-

Materials:

-

Test compound (e.g., BD-1008)

-

Radioligand: --INVALID-LINK---pentazocine for σ1 receptors, [3H]1,3-di-o-tolyl-guanidine ([3H]DTG) for σ2 receptors.

-

Membrane preparation from a tissue rich in sigma receptors (e.g., guinea pig brain for σ1, rat liver for σ2).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., high concentration of a known sigma ligand like haloperidol).

-

96-well microplates.

-

Scintillation vials and scintillation cocktail.

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound (BD-1008) in the assay buffer.

-

In a 96-well microplate, add the assay buffer, the membrane preparation, and the appropriate radioligand at a concentration near its Kd.

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of a non-labeled sigma ligand (e.g., 10 µM haloperidol).

-

For the experimental wells, add the different concentrations of the test compound.

-

Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC50 value of the test compound.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations: Workflows and Signaling Pathways

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

- 1. 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 1-(2-Chloroethyl)pyrrolidine Hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. soeagra.com [soeagra.com]

- 5. 1-(2-Chloroethyl)pyrrolidine Hydrochloride | 7250-67-1 [chemicalbook.com]

- 6. 1-(2-CHLOROETHYL)-PYRROLIDINE|5050-41-9|lookchem [lookchem.com]

- 7. Synthesis of Bradyrhizose from D-Glucose - PMC [pmc.ncbi.nlm.nih.gov]

The Sigma Receptor Antagonist BD-1008 Dihydrobromide: A Technical Review of Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BD-1008 dihydrobromide, a non-selective sigma (σ) receptor antagonist, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the context of substance use disorders and neurological conditions. This technical guide provides an in-depth review of the existing literature on BD-1008, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its implicated signaling pathways. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Data Presentation